![molecular formula C7H7N3O B1384294 3-Amino-1H-indazol-6-ol CAS No. 88805-72-5](/img/structure/B1384294.png)
3-Amino-1H-indazol-6-ol
Overview
Description
3-Amino-1H-indazol-6-ol is a compound with the molecular formula C7H7N3O . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-member carbon chain, with three nitrogen atoms and one oxygen atom . The compound has an average mass of 149.150 Da and a monoisotopic mass of 149.058914 Da .Chemical Reactions Analysis
Indazole-containing derivatives display versatile biological activities, hence they have gained considerable attention in the field of medicinal chemistry . For example, it was found that a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative exhibited good enzymatic inhibition and modest anti-proliferative activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C7H7N3O and an average mass of 149.150 Da . More specific properties such as melting point, boiling point, and solubility are not provided in the sources.Scientific Research Applications
1. Discovery and Pharmacophore Analysis in Medicinal Chemistry
3-Amino-1H-indazol-6-ol derivatives, such as those studied by Szilágyi et al. (2018), are identified as potential d-amino acid oxidase (DAAO) inhibitors. This has implications in treating schizophrenia by increasing brain d-serine levels and contributing to NMDA receptor activation. The study also conducted a pharmacophore and structure-activity relationship analysis, leading to the discovery of nanomolar inhibitors in this class (Szilágyi et al., 2018).
2. Synthesis and Anti-Microbial Activity
Another significant application is in the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives for antimicrobial activities. Yakaiah et al. (2008) demonstrated this through the Grieco condensation, showing significant activity against various Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (Yakaiah et al., 2008).
3. Synthesis of Anti-inflammatory Derivatives
The synthesis of various 1- or 3-(substituted 3-amino) indazoles with anti-inflammatory effects was explored by Kawakubo et al. (1987). They used different methods to synthesize these derivatives, indicating the compound's utility in developing anti-inflammatory agents (Kawakubo et al., 1987).
4. Antiproliferative and Anticancer Applications
Molinari et al. (2015) synthesized 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with amino acids, showing significant antiproliferative activity and suggesting their potential in developing new anticancer agents (Molinari et al., 2015). Additionally, Ngo Xuan Hoang et al. (2022) designed and synthesized 6-substituted amino-1H-indazole derivatives with potent antiproliferative activity in human cancer cell lines (Ngo Xuan Hoang et al., 2022).
5. Metal-Free Synthesis Techniques
The metal-free synthesis of 1H-indazoles, as explored by Counceller et al. (2008), represents a milder approach compared to previous methods. This technique can potentially expand the range of 1H-indazole derivatives synthesized for various applications (Counceller et al., 2008).
Mechanism of Action
Target of Action
3-Amino-1H-indazol-6-ol primarily targets the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and the cell cycle . The compound also interacts with the hinge region of tyrosine kinase , an important protein involved in signal transduction .
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular processes. It inhibits Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This inhibition affects apoptosis and the cell cycle .
Biochemical Pathways
The affected pathways include the apoptosis pathway and the cell cycle . Downstream effects of these pathways include the regulation of cell growth and division. By inhibiting Bcl2 family members and the p53/MDM2 pathway, this compound can influence these processes .
Result of Action
The compound exhibits potent anti-proliferative activity, as demonstrated by its inhibitory effect against the K562 cell line . It also shows selectivity for normal cells . The compound’s action results in the suppression of the IDO1 protein expression and is related to the G2/M cell cycle arrest .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of fluorine substituents on the benzene ring at the C-5 position of indazole significantly affects the compound’s anti-tumor activity
Safety and Hazards
3-Amino-1H-indazol-6-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Given the wide range of biological activities of indazole derivatives, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future of 3-Amino-1H-indazol-6-ol and similar compounds likely lies in further exploration of their medicinal properties and potential applications in the treatment of various diseases .
properties
IUPAC Name |
3-amino-1H-indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNYASFPMYCHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527677 | |
Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88805-72-5 | |
Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1H-indazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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